N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a di-substituted acetamide derivative featuring a benzofuran core and a sulfone-containing tetrahydrothiophene moiety. Its structure includes:
- A 4,6-dimethyl-1-benzofuran-3-yl group, which contributes aromaticity and steric bulk.
- A benzyl group on the acetamide nitrogen, increasing lipophilicity and influencing pharmacokinetic properties.
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H25NO4S/c1-16-10-17(2)23-19(14-28-21(23)11-16)12-22(25)24(13-18-6-4-3-5-7-18)20-8-9-29(26,27)15-20/h3-7,10-11,14,20H,8-9,12-13,15H2,1-2H3 |
InChI Key |
CASWPYZPGLGGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely involves custom approaches tailored to research purposes.
Chemical Reactions Analysis
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Reduction: Reduction of the carbonyl group (C=O) in the acetamide portion may yield the corresponding alcohol.
Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkyl halides (e.g., benzyl bromide).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include phenolic derivatives, reduced acetamides, and substituted benzyl compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. A study evaluated the synthesis of various benzofuran derivatives, including those similar to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. These compounds were tested against human cancer cell lines and showed significant cytotoxic effects, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has shown potential as an inhibitor of key enzymes linked to diseases such as diabetes and Alzheimer's disease. For example, studies have highlighted its ability to inhibit α-glucosidase and acetylcholinesterase, making it a candidate for therapeutic development in managing these conditions .
Mechanistic Insights
Biochemical assays have been conducted to understand the mechanisms through which this compound exerts its biological effects. For instance, the inhibition of specific enzymes was linked to structural features within the compound that allow it to interact with enzyme active sites effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications in the chemical structure can enhance or reduce biological activity. Variations in substituents on the benzofuran ring or the thiophene moiety have been systematically explored to optimize potency and selectivity against targeted enzymes .
Polymer Chemistry
In material science, derivatives of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have been explored for their potential use in polymer formulations. The compound's unique chemical properties may contribute to enhanced mechanical strength and thermal stability in polymer matrices .
Photovoltaic Materials
Recent studies suggest that compounds with similar structures can be utilized in organic photovoltaic applications due to their electronic properties. The incorporation of such compounds into photovoltaic cells may improve energy conversion efficiency by enhancing light absorption and charge transport characteristics .
Case Studies
Mechanism of Action
The precise mechanism remains speculative due to limited data. researchers hypothesize that it interacts with specific molecular targets, modulating cellular pathways related to its structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to three closely related analogs (Table 1), highlighting structural variations and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Inferred molecular formula based on structural analysis.
Structural Modifications and Implications
Substituents on Acetamide Nitrogen
- Benzyl vs.
Benzofuran Substituents
- 4,6-Dimethyl vs. 6-Methyl : The target compound’s dual methyl groups on the benzofuran ring introduce steric hindrance, which could limit rotational freedom and stabilize specific conformations during target binding. In contrast, the 6-methyl analog may exhibit reduced steric effects.
Physicochemical Properties
- Solubility: The mono-substituted analog exhibits a water solubility of 48.2 µg/mL at pH 7.4, suggesting that di-substitution (as in the target compound) likely reduces solubility due to increased hydrophobicity.
- Synthetic and Analytical Methods : Structural confirmation of related compounds (e.g., ) relies on X-ray crystallography refined via SHELX software , indicating rigorous characterization standards for these analogs.
Functional Group Contributions
- Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl moiety in all analogs enhances polarity and may participate in hydrogen bonding or sulfone-specific interactions with biological targets.
- Benzofuran Core : The aromatic system provides a rigid scaffold for intermolecular interactions, with methyl groups fine-tuning electronic and steric properties.
Biological Activity
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be represented as follows:
- Molecular Formula : C22H23NO4S
- Molecular Weight : 397.5 g/mol
1. Anticonvulsant Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds suggest that the presence of specific substituents on the benzofuran moiety enhances anticonvulsant activity. The structure-activity relationship (SAR) indicates that the positioning of heteroatoms is crucial for maximizing efficacy .
2. Anticancer Activity
Benzofuran derivatives are noted for their anticancer properties. A study highlighted that certain substituted benzofurans showed significant inhibitory effects on various cancer cell lines, including leukemia and lung cancer cells. For example, a related compound demonstrated an inhibition rate of up to 80.92% against non-small cell lung cancer at a concentration of 10 µM .
| Cancer Type | Inhibition Rate (%) at 10 µM |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
| CNS cancer SNB-75 | 58.02 |
3. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through its ability to inhibit cyclooxygenase enzymes (COX). Studies suggest that certain structural features are necessary for optimal anti-inflammatory activity, indicating a promising avenue for further research in pain management and inflammatory diseases .
The biological activities of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects may involve modulation of GABAergic or glutamatergic systems, similar to other benzofuran derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives to optimize their pharmacological profiles. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
